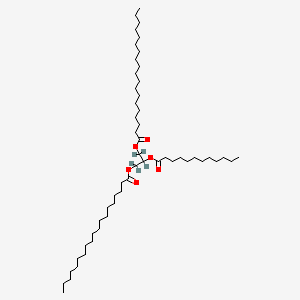
1,3-Dinonadecanoyl-2-dodecanoyl-glycerol (d5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
190-120-190 D5 TG, 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol, powder: is a synthetic triglyceride compound. Triglycerides are esters derived from glycerol and three fatty acids. This particular compound is labeled with deuterium (d5), which is a stable isotope of hydrogen. The labeling with deuterium can be useful in various scientific studies, including metabolic and pharmacokinetic research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol typically involves the esterification of glycerol with the corresponding fatty acids. The reaction conditions may include:
Catalysts: Acid or base catalysts such as sulfuric acid or sodium hydroxide.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch or continuous processes: Depending on the scale of production.
Purification steps: Including distillation, crystallization, or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol can undergo various chemical reactions, including:
Oxidation: Leading to the formation of peroxides or other oxidized products.
Reduction: Reducing agents can convert it back to glycerol and fatty acids.
Substitution: Reactions where one of the fatty acid chains is replaced by another group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including acyl chlorides or anhydrides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroperoxides, while reduction may regenerate the original fatty acids and glycerol.
Aplicaciones Científicas De Investigación
1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in metabolic studies to trace the incorporation and breakdown of triglycerides in biological systems.
Medicine: Investigated for its potential role in drug delivery systems and as a marker in pharmacokinetic studies.
Industry: Utilized in the development of stable isotope-labeled standards for analytical purposes.
Mecanismo De Acción
The mechanism of action of 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol involves its interaction with enzymes and metabolic pathways:
Molecular Targets: Enzymes such as lipases and esterases that catalyze the hydrolysis of triglycerides.
Pathways: Metabolic pathways involved in lipid metabolism, including beta-oxidation and triglyceride synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,3-dinonadecanoyl-2-dodecanoyl-glycerol: Without deuterium labeling.
1,2,3-trinonadecanoyl-glycerol: With three nonadecanoic acid chains.
1,2,3-tridodecanoyl-glycerol: With three dodecanoic acid chains.
Uniqueness
The deuterium labeling in 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol makes it unique for specific applications, particularly in tracing and studying metabolic processes due to the distinct mass difference between hydrogen and deuterium.
Propiedades
Fórmula molecular |
C53H102O6 |
|---|---|
Peso molecular |
840.4 g/mol |
Nombre IUPAC |
(1,1,2,3,3-pentadeuterio-2-dodecanoyloxy-3-nonadecanoyloxypropyl) nonadecanoate |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-33-18-15-12-9-6-3)49-58-52(55)46-43-40-37-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3/i48D2,49D2,50D |
Clave InChI |
YVHBSDKZPZMEEF-BXJPYAOGSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
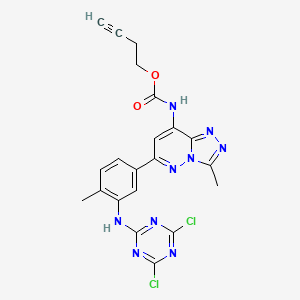
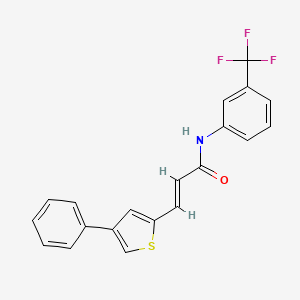
![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)

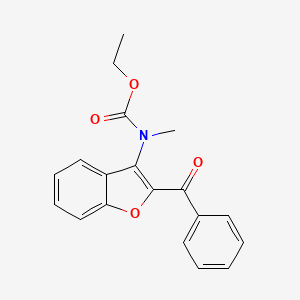
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
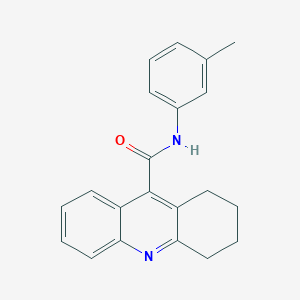
![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
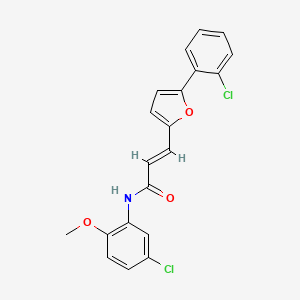
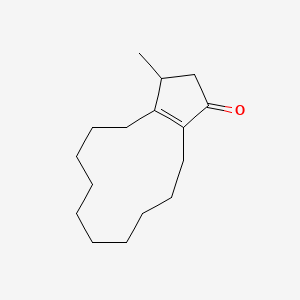
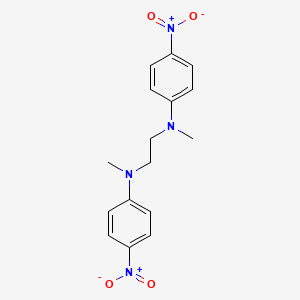

![3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B15074287.png)
